molecular formula C22H24O8 B10838395 (8R,8'R)-4-hydroxycubebinone

(8R,8'R)-4-hydroxycubebinone

Cat. No. B10838395
M. Wt: 416.4 g/mol
InChI Key: LSSNBHGWOAHIQS-LSDHHAIUSA-N
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Description

(8R,8’R)-4-Hydroxycubebinone is a lignan compound derived from the plant Piper cubeba. It is known for its potential biological activities, including inhibitory effects on certain enzymes such as CYP3A4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,8’R)-4-hydroxycubebinone typically involves the extraction from natural sources like Piper cubeba. The process includes the following steps:

    Extraction: The plant material is subjected to solvent extraction using ethyl acetate.

    Isolation: The extract is then subjected to chromatographic techniques to isolate the compound.

    Purification: Further purification is achieved through recrystallization or other suitable methods.

Industrial Production Methods

While specific industrial production methods for (8R,8’R)-4-hydroxycubebinone are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial scale would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(8R,8’R)-4-Hydroxycubebinone undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(8R,8’R)-4-Hydroxycubebinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (8R,8’R)-4-hydroxycubebinone involves its interaction with specific molecular targets. For instance, its inhibitory effect on CYP3A4 is believed to occur through binding to the enzyme’s active site, thereby preventing the metabolism of substrates . This interaction can modulate various biological pathways and has implications for drug interactions and therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8R,8’R)-4-Hydroxycubebinone is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Its ability to inhibit CYP3A4 sets it apart from other lignans and sesquiterpenes, making it a valuable compound for further research and potential therapeutic applications.

properties

Molecular Formula

C22H24O8

Molecular Weight

416.4 g/mol

IUPAC Name

(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]oxolan-2-one

InChI

InChI=1S/C22H24O8/c1-25-16-6-12(7-17(26-2)20(16)23)4-14-10-28-22(24)15(14)5-13-8-18(27-3)21-19(9-13)29-11-30-21/h6-9,14-15,23H,4-5,10-11H2,1-3H3/t14-,15+/m0/s1

InChI Key

LSSNBHGWOAHIQS-LSDHHAIUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)OCO4

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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